molecular formula C21H18FN3O B2405364 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861212-05-7

3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2405364
CAS No.: 861212-05-7
M. Wt: 347.393
InChI Key: LCLLITCGEILUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound featuring a benzimidazole core fused with a pyridinone ring. Key structural attributes include:

  • 5,6-Dimethyl substitution on benzimidazole: Methyl groups at positions 5 and 6, which may influence steric effects and metabolic stability.
  • Pyridinone ring: A lactam structure that contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(22)8-6-15)20(24-18)17-4-3-9-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLITCGEILUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of the 4-Fluorobenzyl Group: This step involves the alkylation of the benzimidazole core with 4-fluorobenzyl chloride under basic conditions.

    Formation of the Pyridinone Moiety: The final step involves the cyclization of the intermediate with a suitable pyridine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridinone moieties.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyridinone moieties.

    Reduction: Amino derivatives if nitro groups are present.

    Substitution: Substituted derivatives at the fluorobenzyl group.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Research indicates that it exhibits potential as an anti-cancer agent. The mechanism involves the inhibition of specific enzymes related to cell proliferation, making it a candidate for further development in cancer therapeutics.

Case Study:
A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The inhibition of enzyme activity was linked to the presence of the fluorobenzyl group, which enhances binding affinity to target proteins .

Biological Research

In biological research, 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone has been utilized to study enzyme inhibition and receptor binding. Its ability to selectively inhibit certain enzymes makes it valuable for understanding biochemical pathways.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinoneEnzyme A15
3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinoneEnzyme B10

Industrial Applications

The compound may also serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific industrial applications.

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves the inhibition of specific enzymes or receptors. The fluorobenzyl group enhances binding affinity to the target enzyme or receptor, while the benzimidazole and pyridinone moieties contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared to five derivatives with modifications to the benzyl group, benzimidazole substituents, or pyridinone ring (Table 1). Key findings are discussed below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Benzimidazole Substituents Benzyl Group Pyridinone Modifications Molecular Weight (g/mol) Key Properties/Notes
Target compound 5,6-dimethyl 4-Fluorobenzyl None ~355* Not explicitly reported
3-[1-(3-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]-2(1H)-pyridinone 5,6-dimethyl 3-Fluorobenzyl None ~355* Meta-fluorine may alter binding
3-[1-(4-tert-Butylbenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]-2(1H)-pyridinone 5,6-dimethyl 4-tert-Butylbenzyl None 385.5 High purity (>95%); bulky substituent
3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone 5,6-dichloro 4-Fluorobenzyl None ~385† Increased lipophilicity; discontinued
3-[5,6-Dichloro-1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone 5,6-dichloro 4-Chlorobenzyl None ~400† Dual halogenation; limited availability
3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone N/A 4-Fluorobenzyl 4-hydroxy, morpholinopropyl ~404* Enhanced solubility via polar groups

*Estimated based on structural similarity; †Calculated from molecular formula.

Impact of Fluorine Position on Benzyl Group

  • Target vs. 3-Fluorobenzyl derivative : The target’s para-fluorine likely improves binding affinity to hydrophobic pockets compared to the meta-fluorine analog, as para-substitution often aligns better with aromatic interactions in enzyme active sites.

Substituent Effects on Benzimidazole

  • Methyl vs. Chloro : The target’s 5,6-dimethyl groups offer metabolic stability, whereas dichloro substituents (e.g., CAS 338774-29-1) increase lipophilicity (ClogP ~3.5 vs. ~2.8 for methyl) but may reduce solubility. Chlorinated analogs are often associated with enhanced antimicrobial activity .

Benzyl Group Modifications

  • 4-tert-Butylbenzyl derivative : The bulky tert-butyl group (MW 385.5 g/mol) may hinder membrane permeability but improve selectivity for sterically constrained targets. This compound’s high purity (>95%) makes it suitable for crystallography studies .

Pyridinone Ring Variations

  • Hydroxy and morpholinopropyl substituents : The addition of a hydroxy group and morpholine ring (CAS 477846-16-5) enhances water solubility, making it preferable for aqueous formulations. This modification is absent in the target compound.

Research Implications

  • Pharmacological Potential: The target compound’s balance of lipophilicity (4-fluorobenzyl) and steric bulk (5,6-dimethyl) positions it as a candidate for kinase inhibitors or antiparasitic agents, akin to other benzimidazole derivatives .
  • Synthetic Feasibility : Derivatives like the tert-butyl analog (CAS 860787-78-6) are commercially available at high purity, facilitating structure-activity relationship (SAR) studies .

Biological Activity

The compound 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a novel synthetic entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole core and a pyridinone moiety. Its molecular formula is C18_{18}H19_{19}FN2_{2}O, and it possesses unique characteristics due to the presence of the 4-fluorobenzyl group and dimethyl substitutions.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole, including compounds similar to 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. A study reported IC50_{50} values for related compounds ranging from 6.26 µM to 20.46 µM in different assay formats (2D and 3D) against lung cancer cell lines HCC827 and NCI-H358 .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain benzimidazole derivatives exhibit MIC values lower than standard antibiotics such as ampicillin and ciprofloxacin, indicating their potential as effective antimicrobial agents .

The biological activity of 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is hypothesized to involve several mechanisms:

  • DNA Binding : Many benzimidazole derivatives interact with DNA, inhibiting DNA-dependent enzymes and thus preventing cell proliferation .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth, contributing to its therapeutic effects .

Study 1: Antitumor Efficacy

In a recent study investigating the antitumor efficacy of various benzimidazole derivatives, it was found that compounds similar to 3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone displayed significant cytotoxicity against tumor cell lines with IC50_{50} values ranging from 5 µM to 15 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzimidazole derivatives found that compounds with similar structures showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Q & A

Q. Key Optimization Parameters :

ParameterRoleExample Conditions
SolventPolarity affects reaction rateDMF, THF, or DCM
CatalystAccelerates alkylation/cyclizationK₂CO₃ for deprotonation
TemperatureControls selectivity60–80°C for 12–24 hours
MonitoringEnsures reaction completionTLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water)

[Basic] What spectroscopic techniques confirm structural integrity?

Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the 4-fluorobenzyl group shows distinct aromatic protons at δ 7.2–7.4 ppm and a fluorine-coupled splitting pattern .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹ in benzimidazole) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • UV-Vis : Detects π→π* transitions in aromatic systems (λmax ~270–300 nm) .

Q. Differential Thermal Analysis (DTA) :

  • Endothermic peaks indicate melting (~200°C); exothermic peaks suggest oxidative degradation .

Q. Degradation Products :

  • Identified via GC-MS or LC-MS (e.g., fluorobenzaldehyde from C-N bond cleavage) .

[Basic] What solvents are optimal for in vitro assays?

Answer:

SolventUse CaseStability Consideration
DMSOStock solutions (10 mM)Avoid prolonged storage (>1 week)
EthanolCell-based assaysDilute to <1% to minimize cytotoxicity
PBS BufferSolubility testingpH 7.4 for physiological relevance

[Advanced] How to validate purity using HPLC?

Q. Method :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA).
  • Detection : UV at 254 nm.
  • Acceptance Criteria : Single peak with ≥95% area .

[Advanced] How to design preclinical pharmacokinetic studies?

Q. Protocol :

In Vitro ADME :

  • Microsomal Stability : Incubate with liver microsomes; calculate t₁/₂ .
  • Plasma Protein Binding : Use ultrafiltration (≥90% bound suggests limited bioavailability).

In Vivo PK : Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis. Key parameters: Cmax, AUC, clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.